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Fluorescent red 681 reactive

Cat. No.: B12056904
M. Wt: 833.9 g/mol
InChI Key: LOQUEEMWCQUZFG-UHFFFAOYSA-M
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Description

Evolution of Fluorescent Labeling Reagents in Scientific Inquiry

The journey of fluorescent labeling began over a century ago with the synthesis of fluorescein (B123965) in 1871. biotium.com However, its application in biological research took several decades to materialize. A pivotal moment came in the 1940s with the development of immunofluorescence, a technique that utilized fluorescently labeled antibodies to detect specific antigens in cells and tissues. biotium.com Early fluorescent probes, such as fluorescein isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC), revolutionized cell biology by allowing scientists to tag and visualize proteins. prochemicalanddye.com

The 1990s marked a new era with the introduction of cyanine (B1664457) dyes, which offered a broader range of colors and improved photostability. biotium.com The development of genetically encoded fluorescent proteins, most notably the green fluorescent protein (GFP), provided a novel way to label proteins within living cells, heralding a new age of live-cell imaging. merckmillipore.commerckmillipore.com Concurrently, advances in synthetic chemistry have led to the creation of sophisticated small-molecule fluorescent probes with tailored properties, including improved brightness, photostability, and reactivity towards specific functional groups. bio-rad-antibodies.com These modern probes, such as the Alexa Fluor and DyLight dye series, offer a wide spectral range, from near-UV to near-infrared (NIR), catering to the demands of advanced fluorescence microscopy and multiplexed detection. researchgate.netsigmaaldrich.com

Role of Reactive Fluorescent Dyes in Advancing Chemical Biology and Materials Science

Reactive fluorescent dyes are at the forefront of innovation in both chemical biology and materials science. In chemical biology, these probes are engineered with a reactive group that forms a stable covalent bond with a specific functional group on a target biomolecule, such as the primary amines on proteins or nucleic acids. prochemicalanddye.comicrc.ac.ir This covalent attachment is crucial for applications requiring rigorous washing steps or long-term tracking. dyomics.com These dyes are instrumental in a multitude of techniques, including:

Fluorescence Microscopy and Immunofluorescence: Essential for visualizing the localization and dynamics of proteins and other cellular components. thermofisher.com

Flow Cytometry: Used for identifying and sorting cells based on the presence of specific markers. thermofisher.com

Protein Labeling and Detection: Enables the quantification and tracking of proteins in various assays.

Fluorescence Resonance Energy Transfer (FRET): A technique that uses a pair of fluorescent dyes to measure molecular-scale distances and interactions.

In materials science, fluorescent dyes are employed to probe the structure and behavior of polymers, nanoparticles, and other materials. thermofisher.com They can act as sensors to monitor changes in the material's environment or to visualize defects and phase transitions. For instance, fluorescent dyes have been used to track polymer behavior and to enhance the properties of nanoparticles for applications in sensors and medical devices. thermofisher.com

Overview of Fluorescent Red 681 Reactive within the Spectrum of Advanced Fluorophores

This compound is a specialized fluorescent label that emits in the red region of the electromagnetic spectrum. Dyes that fluoresce in the far-red to near-infrared (NIR) region are particularly valuable in biological imaging. This spectral window (roughly 650-900 nm) is often referred to as the "biological window" because it minimizes interference from the natural autofluorescence of biological tissues and reduces light scattering, allowing for deeper tissue penetration.

Available information indicates that this compound is a novel fluorescent label well-suited for excitation by Argon-Krypton or Krypton lasers, which have emission lines around 676 nm. It is characterized by its strong fluorescence. The "reactive" designation signifies that the molecule is functionalized to covalently bond with other molecules. Specifically, it is designed for coupling to amines, suggesting the presence of an amine-reactive group, such as a succinimidyl ester (NHS ester) or isothiocyanate. dyomics.com These groups readily react with primary amines found in proteins and other biomolecules to form stable amide or thiourea (B124793) bonds, respectively. prochemicalanddye.com

While detailed, publicly available data on the specific chemical structure and comprehensive photophysical properties of this compound are limited, its characteristics place it among other advanced red reactive dyes like CF®680 and DyLight 680. biotium.com These dyes are designed for high-performance applications in fluorescence imaging and labeling, offering bright and photostable signals in a spectral region advantageous for biological research.

Properties of Red Reactive Dyes

The utility of a reactive fluorescent dye is defined by its chemical and photophysical properties. For red reactive dyes like this compound, these properties determine their suitability for specific applications and instrumentation.

PropertyDescriptionRelevance to this compound
Excitation Maximum (λex) The wavelength of light at which the fluorophore absorbs light most efficiently.Suited for excitation by Argon-Krypton or Krypton lasers (at 676 nm).
Emission Maximum (λem) The wavelength of light at which the fluorophore emits the most intense fluorescence.Expected to be in the red to far-red region of the spectrum, likely slightly longer than its excitation wavelength.
Reactive Group A functional group that allows the dye to be covalently attached to a target molecule.Suitable for coupling to amines. dyomics.com
Applications The experimental techniques in which the dye is utilized.Protein labeling, immunofluorescence, flow cytometry, and other fluorescence-based detection methods.

Research Applications of Red Reactive Dyes

The strong fluorescence and advantageous spectral properties of red reactive dyes make them valuable tools in various research fields. Dyes with similar properties to this compound are used in a range of applications.

Research AreaApplicationExample
Cell Biology Immunofluorescence Staining: Detecting specific proteins in fixed and permeabilized cells.Labeling primary or secondary antibodies to visualize the subcellular localization of a target protein.
Chemical Biology Protein Labeling: Covalently attaching a fluorescent tag to a purified protein for in vitro assays.Monitoring protein-protein interactions or conformational changes using techniques like FRET.
Biotechnology Flow Cytometry: Identifying and quantifying specific cell populations from a heterogeneous sample.Staining cell surface markers with dye-conjugated antibodies to analyze immune cell subsets.
Materials Science Surface Functionalization: Modifying the surface of materials to introduce fluorescent properties for sensing or tracking.Labeling nanoparticles to study their uptake and distribution in biological systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H48N3NaO11S2 B12056904 Fluorescent red 681 reactive

Properties

Molecular Formula

C40H48N3NaO11S2

Molecular Weight

833.9 g/mol

IUPAC Name

sodium;(2Z)-2-[(E)-3-(4-tert-butyl-7-diethylazaniumylidenechromen-2-yl)prop-2-enylidene]-3-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-3-methyl-1-(3-sulfonatopropyl)indole-5-sulfonate

InChI

InChI=1S/C40H49N3O11S2.Na/c1-7-41(8-2)27-15-17-30-31(39(3,4)5)25-28(53-34(30)24-27)12-9-13-35-40(6,21-10-14-38(46)54-43-36(44)19-20-37(43)45)32-26-29(56(50,51)52)16-18-33(32)42(35)22-11-23-55(47,48)49;/h9,12-13,15-18,24-26H,7-8,10-11,14,19-23H2,1-6H3,(H-,47,48,49,50,51,52);/q;+1/p-1

InChI Key

LOQUEEMWCQUZFG-UHFFFAOYSA-M

Isomeric SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)/C=C/C=C\3/C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)C(C)(C)C)CC.[Na+]

Canonical SMILES

CC[N+](=C1C=CC2=C(C=C(OC2=C1)C=CC=C3C(C4=C(N3CCCS(=O)(=O)[O-])C=CC(=C4)S(=O)(=O)[O-])(C)CCCC(=O)ON5C(=O)CCC5=O)C(C)(C)C)CC.[Na+]

Origin of Product

United States

Mechanistic Principles Governing Reactivity and Fluorescence Modulations

Chemical Reaction Pathways Inducing Fluorescent Response (Turn-On/Turn-Off Mechanisms)

The activation or deactivation of a fluorophore's emission is frequently achieved through a specific chemical reaction that alters the molecular structure of the dye. These reactions can either liberate a fluorescent molecule from a non-fluorescent precursor (a "pro-fluorophore") or modify the electronic properties of the fluorophore to enhance or suppress its emission.

Nucleophilic addition is a fundamental reaction class utilized in the activation of fluorescent probes. In a common "turn-on" strategy, a non-fluorescent or weakly fluorescent molecule is designed with an electrophilic center. The addition of a specific nucleophile to this center disrupts a conjugation pathway that was previously quenching the fluorescence, leading to a significant increase in emission intensity. rsc.orgrsc.org This mechanism is highly selective, as the probe's reactivity can be tailored to a specific nucleophile of interest.

For instance, probes designed for the detection of cyanide (CN⁻) or hydrogen sulfite (B76179) (HSO₃⁻) often incorporate an electron-deficient double bond or an indolium group. rsc.orgrsc.org The nucleophilic addition of the target anion to this site breaks the extended π-conjugation system, which in the "off" state might be facilitating quenching through mechanisms like Intramolecular Charge Transfer (ICT). This breakage "uncages" the fluorophore, restoring its bright fluorescence. rsc.org

In the context of Fluorescent Red 681 Reactive , its reactivity is centered on its N-hydroxysuccinimide (NHS) ester group. aatbio.comglenresearch.com This group is designed for conjugation rather than for a turn-on response in the classical sense. The primary nucleophile in this reaction is typically the primary aliphatic amine of a biomolecule, such as the ε-amino group of a lysine (B10760008) residue in a protein. aatbio.comglenresearch.com The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the fluorophore to the target, and the release of the N-hydroxysuccinimide leaving group. glenresearch.com While this conjugation is crucial for labeling, the core fluorophore of Fluorescent Red 681 is likely fluorescent to begin with, and the NHS ester's role is to provide a means of attachment.

Table 1: Examples of Nucleophilic Addition-Based Fluorescent Turn-On Mechanisms

Probe Type Target Nucleophile Activation Mechanism Reference
Indolium-based Probe Cyanide (CN⁻) Nucleophilic addition to the indolium group disrupts conjugation, leading to fluorescence enhancement. rsc.org
Aldehyde-containing Probe Hydrogen Sulfite (HSO₃⁻) Nucleophilic addition of HSO₃⁻ to the aldehyde group blocks ICT, causing a "turn-on" response. rsc.org
Pyridine-disulfide Probe Hydrogen Sulfide (H₂S) A tandem nucleophilic substitution-cyclization reaction releases the fluorophore. nih.gov

Redox reactions provide a powerful tool for modulating the fluorescence of a probe, allowing for the detection of reactive oxygen species (ROS), reactive nitrogen species (RNS), and the general redox state of a biological environment. nih.govrhhz.net Redox-sensitive probes are engineered with a moiety that can be reversibly or irreversibly oxidized or reduced. This chemical transformation alters the electronic structure of the probe, leading to a change in its fluorescent properties. rhhz.net

A common strategy involves incorporating atoms like sulfur or selenium into the fluorophore structure. The oxidation of these chalcogens can disrupt quenching processes like Photoinduced Electron Transfer (PeT), thereby "turning on" fluorescence. rhhz.net For example, a non-fluorescent probe with a selenium atom can be oxidized by species like hypochlorite (B82951) or peroxynitrite, converting the selenium to a selenoxide. This oxidation prevents the lone pair electrons of selenium from participating in PeT, resulting in a significant increase in fluorescence. The process can often be reversed by reducing agents like glutathione (B108866) (GSH). rhhz.net

Genetically encoded probes, such as redox-sensitive Green Fluorescent Proteins (roGFPs), utilize the formation of a disulfide bond between two engineered cysteine residues in response to an oxidizing environment. mdpi.comnih.gov This structural change alters the protonation state of the chromophore, leading to a ratiometric shift in its excitation spectrum. nih.gov

Table 2: Principles of Redox-Driven Fluorescence Modulation

Probe Mechanism Redox Stimulus Photophysical Consequence Example Reference
Selenide Oxidation H₂O₂, ONOO⁻, HClO Oxidation to selenoxide prevents PeT, leading to fluorescence turn-on. rhhz.net
Thiol Oxidation (in roGFP) Oxidizing environment Formation of an intramolecular disulfide bond alters the chromophore's excitation spectrum. mdpi.comnih.gov
N-oxide Reduction Hypoxia, Reductases Reduction of an N-oxide to a pyridine (B92270) derivative can restore a conjugated system, turning on fluorescence. rhhz.net

Enzymatic activity is a hallmark of many biological processes, and probes that respond to specific enzymes are invaluable for diagnostics and imaging. nih.govacs.org Enzyme-activated probes are typically designed in a "caged" or quenched state, where the fluorophore is masked by a substrate specific to the target enzyme. researchgate.netfrontiersin.org Upon enzymatic cleavage of this substrate, the fluorophore is released or its electronic properties are altered, resulting in a detectable fluorescent signal. nih.govmdpi.com

Several strategies are employed for this purpose:

FRET-Based Probes: A fluorophore and a quencher are linked by a peptide sequence that is a substrate for a specific protease. In the intact probe, Förster Resonance Energy Transfer (FRET) occurs, and the quencher dissipates the fluorophore's excitation energy. Upon cleavage of the peptide linker by the target protease, the fluorophore and quencher diffuse apart, FRET is disrupted, and fluorescence is restored. researchgate.net

Masking Group Cleavage: A non-fluorescent derivative of a fluorophore is synthesized by attaching an enzyme-labile group directly to a key functional group (e.g., a hydroxyl or amino group) that is essential for fluorescence. For example, a galactosidase probe might have a galactose unit masking a hydroxyl group on a coumarin (B35378) or fluorescein (B123965) core. Enzymatic cleavage of the galactose unmasks the hydroxyl group, restoring the fluorophore's native, highly fluorescent state. acs.org

Self-Immolative Linkers: This sophisticated approach involves a trigger, a self-immolative linker, and the fluorophore. The enzyme acts on the trigger, which initiates a cascade of electronic rearrangements in the linker, ultimately leading to its fragmentation and the release of the unmodified fluorophore. nih.govmdpi.com

Table 3: Common Strategies for Enzyme-Activated Fluorescent Probes

Activation Strategy Target Enzyme Class Mechanism of Action Reference
FRET Disruption Proteases (e.g., Caspases, MMPs) Cleavage of a peptide linker separates a fluorophore-quencher pair, restoring fluorescence. researchgate.net
Functional Group Cleavage Galactosidases, Phosphatases Removal of a masking group (e.g., galactose, phosphate) from the fluorophore restores its emissive properties. acs.org
Self-Immolative Cascade Various (e.g., Nitroreductase, GGT) Enzymatic trigger initiates an electronic cascade that leads to the release of the active fluorophore. nih.govfrontiersin.org

Oxidation-Reduction Driven Fluorescence Changes

Photophysical Quenching Mechanisms in Reactive Dye Systems

Quenching refers to any process that decreases the fluorescence intensity of a given substance. In the design of responsive fluorescent probes, specific quenching mechanisms are intentionally engineered into the molecule's "off" state. The chemical reactions described previously serve to disable these quenching pathways, leading to a "turn-on" signal.

Photoinduced Electron Transfer (PeT) is a primary mechanism for designing "off-on" fluorescent sensors. nih.govacs.org PeT is a through-space quenching process that occurs when an electron-rich donor moiety is in close proximity to the photo-excited fluorophore (which acts as an acceptor). researchgate.net Upon excitation, an electron is transferred from the highest occupied molecular orbital (HOMO) of the donor to the singly occupied HOMO of the excited fluorophore. This process provides a non-radiative pathway for the fluorophore to return to its ground state, thus quenching fluorescence. nih.govjst.go.jp

The efficiency of PeT quenching is dependent on several factors:

Thermodynamics: The process must be thermodynamically favorable, as determined by the Rehm-Weller equation, which considers the oxidation potential of the donor, the reduction potential of the acceptor (fluorophore), and the excitation energy of the fluorophore. nih.gov

Distance and Orientation: PeT is a short-range interaction, typically requiring the donor and acceptor to be within van der Waals contact (≤10 Å). researchgate.net

Kinetics: Even if thermodynamically favorable, kinetic barriers can influence the efficiency of the electron transfer. acs.org

In sensor design, a recognition site is often integrated with the electron donor. When the sensor binds to its target analyte, the electron-donating ability of the donor is suppressed (e.g., through protonation or coordination), which inhibits the PeT process and "turns on" the fluorescence. acs.org

Intramolecular Charge Transfer (ICT) is a through-bond phenomenon that occurs in molecules containing an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated system (D-π-A). nih.govfrontiersin.org Upon photoexcitation, there is a significant transfer of electron density from the donor to the acceptor, resulting in a highly polar excited state. rsc.org

This charge-separated excited state has several key consequences for fluorescence:

Large Stokes Shift: The significant change in dipole moment between the ground and excited states leads to a large separation between the absorption and emission maxima. nih.gov

Solvatochromism: The energy of the polar ICT excited state is highly sensitive to the polarity of the surrounding solvent. In more polar solvents, the excited state is stabilized, leading to a red-shift in the emission wavelength.

Fluorescence Quenching: In some cases, the ICT state can be non-emissive or weakly emissive, especially if it can relax through non-radiative pathways like twisting (leading to a Twisted Intramolecular Charge Transfer or TICT state). researchgate.net

In the context of fluorescent probes, a chemical reaction can modulate the ICT process. For example, a reaction that enhances the electron-donating or -accepting strength of the D or A groups can increase the ICT character, potentially shifting the emission or quenching it. Conversely, a reaction that electronically decouples the donor from the acceptor will block the ICT pathway, often leading to a "turn-on" response or a significant blue-shift in emission. rsc.orgrsc.org

Table 4: Comparison of PeT and ICT Quenching Mechanisms

Feature Photoinduced Electron Transfer (PeT) Intramolecular Charge Transfer (ICT)
Nature of Interaction Through-space electron transfer Through-bond redistribution of electron density
Molecular Requirement Separate electron donor and acceptor (fluorophore) moieties in close proximity. Electron donor and acceptor groups connected by a π-conjugated system.
Effect on Spectra Primarily affects fluorescence intensity (quenching). Absorption spectrum is usually unchanged. Affects both fluorescence intensity and emission wavelength (Stokes shift). Can also affect the absorption spectrum.
Sensing Mechanism Modulation of the donor/acceptor redox potentials or their proximity. Modulation of the electron-donating/accepting ability of the D/A groups or the efficiency of the π-conjugation.

| Reference | nih.govresearchgate.net | nih.govfrontiersin.org |

Förster Resonance Energy Transfer (FRET) Considerations in Conjugates

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, that are in close proximity (typically 1-10 nm). wikipedia.orgoxinst.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a powerful tool for studying molecular interactions and conformational changes in biomolecules. wikipedia.orgnih.gov

When this compound is conjugated to a biomolecule, it can serve as either a FRET donor or acceptor, depending on the spectral properties of its partner fluorophore. For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. oxinst.commdpi.com

Table 1: Key Considerations for FRET with Fluorescent Red 681

Parameter Description Relevance to Fluorescent Red 681
Spectral Overlap The degree to which the donor's emission spectrum overlaps with the acceptor's excitation spectrum. mdpi.com As a far-red dye with an emission maximum around 698-708 nm, potential FRET acceptors for Fluorescent Red 681 would need to have an excitation spectrum in this region. nih.govthomassci.comdyomics.com Conversely, if used as an acceptor, the donor should have an emission spectrum that overlaps with Fluorescent Red 681's absorption maximum (around 681 nm). thomassci.com
Förster Distance (R₀) The distance at which FRET efficiency is 50%. nih.govmdpi.com This value is dependent on the spectral overlap, the quantum yield of the donor, and the extinction coefficient of the acceptor. The R₀ for a FRET pair involving Fluorescent Red 681 would need to be calculated based on its specific partner. Generally, FRET pairs with larger R₀ values can detect interactions over longer distances. mdpi.com
Donor-Acceptor Orientation The relative orientation of the transition dipoles of the donor and acceptor affects FRET efficiency. The flexible linker often present in reactive forms of Fluorescent Red 681 can allow for some rotational freedom, potentially averaging out the orientation factor. However, significant steric hindrance within the conjugate could impact this.

| Potential FRET Partners | | Given its emission in the far-red/near-infrared region, suitable acceptors for Fluorescent Red 681 could include non-fluorescent quenchers with absorption in this range or other near-infrared fluorophores. biotium.comatto-tec.com When acting as an acceptor, it could be paired with donor dyes that have emission maxima in the red to far-red region, such as Cy5 or Alexa Fluor 647. |

The use of FRET with Fluorescent Red 681-labeled molecules allows for the sensitive detection of binding events, such as protein-protein interactions or protein-DNA interactions. wikipedia.orgresearchgate.net It can also be employed to monitor dynamic conformational changes within a single biomolecule by labeling two different sites and observing changes in FRET efficiency. embopress.orgelifesciences.org

Conformational Changes and Their Impact on Emission Properties

The fluorescence emission of a dye can be significantly influenced by its immediate microenvironment. nih.gov When Fluorescent Red 681 is conjugated to a biomolecule, such as a protein, changes in the conformation of that biomolecule can alter the local environment of the dye, leading to detectable changes in its fluorescence properties. embopress.orgrsc.org

One of the primary mechanisms through which conformational changes affect fluorescence is by altering the polarity and viscosity of the dye's local environment. For instance, if a conformational change causes the dye to move from a solvent-exposed region to a more hydrophobic pocket within the protein, its fluorescence intensity and quantum yield may increase. nih.gov This is because non-radiative decay pathways are often suppressed in more rigid and less polar environments. mdpi.com

Table 2: Impact of Environmental Factors on Fluorescent Red 681 Fluorescence

Environmental Factor Potential Impact on Fluorescence Mechanistic Rationale
Polarity Changes in fluorescence intensity and emission maximum. The excited state of many fluorophores has a different dipole moment than the ground state. A change in the polarity of the surrounding solvent can stabilize or destabilize the excited state, affecting the energy of the emitted photon and the efficiency of fluorescence.
Viscosity Increased fluorescence intensity with increased viscosity. In more viscous environments, the non-radiative decay pathways involving molecular rotations and vibrations are hindered. This increases the probability of the excited state returning to the ground state via fluorescence emission, thus increasing the quantum yield. mdpi.com
Proximity to Quenchers Decreased fluorescence intensity (quenching). atto-tec.com Conformational changes can bring the fluorophore into close proximity with quenching moieties, such as certain amino acid residues (e.g., tryptophan, tyrosine) or metal ions. nih.govevidentscientific.com This can lead to static or dynamic quenching, reducing the observed fluorescence.

| pH | Potential changes in fluorescence. | While some cyanine (B1664457) dyes are relatively pH-insensitive within a physiological range, extreme pH values can alter the protonation state of the dye or the biomolecule it is attached to, leading to conformational changes and subsequent effects on fluorescence. plos.org |

Research has shown that for some fluorescent probes, binding to proteins can lead to a significant enhancement of their fluorescence. For example, the binding of certain pentamethine cyanine dyes to serum albumins results in a notable increase in fluorescence intensity and a shift in the emission maxima. researchgate.net This phenomenon is attributed to the dye binding to hydrophobic regions on the protein, which restricts its rotational freedom and shields it from solvent-induced quenching. nih.govresearchgate.net

In a study involving a biotinylated derivative of a red-emitting fluorophore with similar spectral properties to Fluorescent Red 681, it was observed that the fluorescence intensity of the dye when bound to avidin (B1170675) was significantly reduced to 43% of its intensity when free in solution. rsc.orgdovepress.com This quenching upon binding is another example of how protein association can modulate the emission properties of a fluorescent probe.

Therefore, by monitoring the fluorescence intensity, lifetime, or emission spectrum of Fluorescent Red 681 conjugates, it is possible to gain insights into the conformational state and dynamics of the labeled biomolecule. rsc.org This makes Fluorescent Red 681 a valuable tool for studying protein folding, ligand binding, and other biological processes that involve changes in molecular conformation.

Advanced Spectroscopic Characterization and Photophysical Analysis of Fluorescent Red 681 Reactive

Steady-State and Time-Resolved Fluorescence Spectroscopy

Steady-state and time-resolved fluorescence spectroscopy are powerful techniques to elucidate the electronic transitions and dynamic behavior of fluorophores. For Fluorescent Red 681 Reactive, these methods reveal key characteristics that define its utility in various research applications.

This compound is a fluorescent label particularly well-suited for excitation by Krypton or Argon-Krypton lasers. acs.org It exhibits strong absorption in the red region of the visible spectrum. The excitation maximum for the analogous dye, ATTO 680, is approximately 680 nm. stressmarq.com Another similar dye, DY-681, shows an absorption maximum at 691 nm. The emission maximum for ATTO 680 is around 700 nm, while for DY-681 it is at 708 nm. stressmarq.comresearchgate.net This places the fluorescence emission squarely in the far-red to near-infrared region, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues at these longer wavelengths. The dye is characterized by a strong fluorescence signal. acs.org The spectral properties of ATTO 680 are summarized in the table below.

PropertyValueReference
Excitation Maximum (λex)680 nm stressmarq.com
Emission Maximum (λem)700 nm stressmarq.com

This table presents the typical excitation and emission maxima for ATTO 680, a close analog of this compound.

Fluorescence lifetime is an intrinsic property of a fluorophore, representing the average time it spends in the excited state before returning to the ground state. For ATTO 680, the fluorescence lifetime has been measured to be approximately 1.7 ns. stressmarq.com In another report, the decay time is cited as 1.8 ns. The fluorescence lifetime of a dye can be influenced by its environment. For instance, the lifetime of ATTO 680 has been reported as 1.69 ns in water and increases to 3.04 ns in ethanol (B145695). nih.gov

In complex environments, such as when conjugated to biomolecules or within cellular compartments, the fluorescence decay may not be a single exponential, indicating fluorescence lifetime heterogeneity. This can arise from the dye existing in multiple local environments with different non-radiative decay rates. While specific studies on the fluorescence lifetime heterogeneity of this compound are not widely available, multi-exponential decays are a common observation for fluorescent probes in biological systems. nih.gov Analysis of such decays can provide valuable information about the distribution of the probe in different microenvironments.

Excitation and Emission Spectral Analysis

Quantum Yield Determination and Brightness Assessment

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. ATTO 680 exhibits a quantum yield of 0.30 (30%). stressmarq.com Another source reports a quantum yield of 30% in water and 40% in ethanol. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield. ATTO 680 has a high molar extinction coefficient of approximately 125,000 M⁻¹cm⁻¹. stressmarq.com The combination of a high extinction coefficient and a good quantum yield results in a bright fluorescent probe. stressmarq.com The brightness of ATTO 680 has been quantified with a value of 37.5. stressmarq.com The molar absorbance for DY-681 is reported to be 140,000 M⁻¹cm⁻¹.

The following table summarizes the key photophysical parameters related to the brightness of ATTO 680.

ParameterValueReference
Molar Extinction Coefficient (ε)125,000 M⁻¹cm⁻¹ stressmarq.com
Fluorescence Quantum Yield (Φf)0.30 stressmarq.com
Brightness37.5 stressmarq.com

This interactive table allows for the sorting of photophysical data for ATTO 680.

Photostability and Photobleaching Kinetics in Research Applications

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to excitation light, is a critical parameter for many fluorescence-based applications, especially in microscopy. ATTO 680 is described as having excellent thermal and photostability. stressmarq.comatto-tec.com This high photostability makes it suitable for demanding applications such as single-molecule detection and super-resolution microscopy. aatbio.com

Solvent Polarity and Environmental Factor Influence on Spectroscopic Behavior

The spectroscopic properties of fluorescent dyes are often sensitive to their local environment, including solvent polarity. ATTO 680 is a zwitterionic dye, which means it has both a positive and a negative charge, resulting in a net neutral charge. stressmarq.comatto-tec.com This characteristic can influence its interaction with different solvents and biological macromolecules. It is soluble in polar solvents like water, methanol (B129727), DMF, and DMSO. stressmarq.com

The fluorescence of ATTO 680 can be efficiently quenched by electron donors such as the amino acids guanine (B1146940) and tryptophan. stressmarq.comatto-tec.com This quenching occurs through an electron transfer process upon direct contact between the dye and the quencher. atto-tec.com This sensitivity to the local environment can be exploited in designing biosensors where, for example, a conformational change in a protein brings the dye into proximity with a quenching amino acid residue. The influence of solvent polarity on the photophysical properties of similar aminostyryl dyes has been shown to be complex, with different deactivation pathways dominating in low and high polarity regions. acs.org For some carbopyronine dyes, a significant bathochromic (red) shift in the absorption maximum is observed when moving from a nonpolar solvent like toluene (B28343) to a polar solvent like water. researchgate.net This solvatochromism is attributed to the stabilization of the lowest unoccupied molecular orbital (LUMO) through hydrogen bonding with protic solvents. researchgate.net

Applications in Advanced Academic Research

Chemical Biology and Bioconjugation Studies

Bioconjugation, the process of chemically linking molecules to form a stable complex, is a cornerstone of chemical biology. Reactive fluorescent dyes are designed to covalently attach to specific functional groups on biomolecules, serving as reporters to track their location, interactions, and dynamics. bocascientific.comresearchgate.net Amine-reactive dyes are particularly common because amino groups are abundant in biomolecules like proteins or can be readily introduced. bocascientific.comresearchgate.net These reagents, often in the form of succinimidyl esters (SE) or isothiocyanates, react with primary amines on target molecules to form stable amide or thiourea (B124793) bonds, respectively. bocascientific.comaatbio.com

The covalent labeling of proteins with fluorescent probes is a fundamental technique for visualizing protein localization, dynamics, and function. mdpi.com Fluorescent Red 681 reactive is designed for such applications, enabling the stable attachment of a bright, far-red fluorophore to proteins of interest. This approach is exemplified by related amine-reactive dyes with similar spectral characteristics that are used extensively in research.

For instance, MemBrite Fix ST 681/698 is an amine-reactive dye that conjugates with cell surface proteins to stain the outer membrane of living cells. fluorofinder.com Its excitation and emission maxima are 681 nm and 698 nm, respectively. fluorofinder.com A key feature of these conjugates is their ability to withstand fixation and permeabilization procedures, allowing researchers to combine cell surface labeling with the subsequent staining of intracellular targets. fluorofinder.com Similarly, XenoLight680, another dye with excitation at 681 nm, is used to label therapeutic monoclonal antibodies like trastuzumab and cetuximab to analyze their biodistribution and integrity in preclinical studies. nih.gov

Far-red pentamethine cyanine (B1664457) dyes have also been employed as fluorescent probes for the detection of serum albumins. royalsocietypublishing.orgfau.eu The binding of these dyes to proteins like bovine serum albumin (BSA) and human serum albumin (HSA) leads to a significant increase in their fluorescence intensity, allowing for sensitive detection and the study of protein structure. royalsocietypublishing.orgfau.eu This interaction-based fluorescence enhancement is a powerful tool for investigating protein binding dynamics. fau.eu

Dye NameExcitation Max (nm)Emission Max (nm)Reactive GroupPrimary ApplicationReference
This compound~681Not specifiedAmine-reactiveGeneral protein and nucleic acid labeling
MemBrite Fix ST 681/698681698Amine-reactiveLive-cell surface protein labeling; STORM fluorofinder.com
XenoLight680681698Amine-reactive (NHS ester)Antibody labeling for in vivo imaging nih.gov
Pentamethine Cyanine Dyes661-681694-715Not specified (binds non-covalently)Detection of serum albumins royalsocietypublishing.org
ATTO 680681698dUTP derivativeEnzymatic DNA labeling jenabioscience.com

Fluorescent labeling is not limited to proteins; it is also a critical technology for studying nucleic acids. thermofisher.com Dyes like this compound can be used to label DNA and RNA, facilitating their visualization and quantification in a variety of molecular biology techniques.

A prominent method for labeling DNA involves the enzymatic incorporation of fluorescently modified nucleotides. The Atto680 Nick Translation Labeling Kit, for example, uses a DNA Polymerase I/DNase I enzyme mix to incorporate Atto680-dUTP (a derivative with spectral properties nearly identical to this compound) into a DNA strand. jenabioscience.com The resulting fluorescently labeled DNA is highly suitable for use as a probe in fluorescence in situ hybridization (FISH) and microarray-based gene expression profiling. jenabioscience.com Amine-reactive dyes can also be used to label oligonucleotides that have been synthesized with a primary amine modification, a common strategy for creating custom hybridization probes. bocascientific.comresearchgate.net

Research has also demonstrated the utility of labeled RNA for tracking biological processes. In one study, in vitro transcribed mRNA was covalently labeled with a red-fluorescent dye and co-transfected into cells with a proviral DNA plasmid. nih.gov This allowed researchers to visualize the packaging of the fluorescent mRNA into new viral particles and track their entry into target cells, providing direct evidence of infectivity. nih.gov

The principles of bioconjugation extend to other major classes of biomolecules, including carbohydrates and lipids. Reactive fluorescent dyes can be used to modify these molecules to study their roles in cellular structure, signaling, and metabolism. bocascientific.com For example, amine-reactive dyes can label glycoproteins, while other reactive chemistries can target different functional groups present on carbohydrates. researchgate.net Bio-orthogonal labeling strategies, which involve introducing a non-native functional group into a biomolecule that can then be specifically targeted by a fluorescent probe, have become a powerful way to label sugars and lipids in living systems. nih.gov

While specific studies detailing the use of "this compound" for carbohydrate and lipid conjugation are not prevalent, the general applicability of reactive dyes is well-established. For lipid imaging, probes that operate in the far-red spectrum, such as LipidSpot™ 610, are used to rapidly and specifically stain lipid droplets in live or fixed cells with minimal background, demonstrating the value of this spectral range for lipid biology. biotium.com

A primary goal of labeling biomolecules is to investigate their interactions and dynamic behavior within the complex cellular environment. fau.eu By attaching a fluorescent reporter like this compound to a molecule of interest, its movement, binding partners, and conformational changes can be monitored using various fluorescence microscopy techniques. nih.gov

For example, the detection of serum albumins using pentamethine cyanine dyes relies on the change in the dye's fluorescence upon binding to the protein, providing a direct readout of the interaction. royalsocietypublishing.orgfau.eu Furthermore, labeling two potential binding partners with a carefully selected pair of fluorophores can enable the study of their interaction through Förster Resonance Energy Transfer (FRET). atto-tec.com FRET is a distance-dependent phenomenon where an excited donor fluorophore transfers energy to a nearby acceptor fluorophore. The efficiency of this transfer is highly sensitive to the distance between the two dyes, making it a molecular ruler for probing biomolecular interactions. atto-tec.com

Fluorogenic probes, which are designed to "turn on" or increase their fluorescence upon binding to a target or undergoing a specific chemical reaction, are particularly powerful for studying dynamics as they minimize background from unbound probes. nih.govacs.org

Carbohydrate and Lipid Conjugation

Advanced Cellular and Subcellular Imaging Methodologies

The development of advanced imaging techniques has been paralleled by the creation of superior fluorescent probes. Far-red dyes are especially sought after for live-cell imaging and super-resolution microscopy because their longer excitation wavelengths cause less phototoxicity and penetrate deeper into tissues. atto-tec.comresearchgate.net

The ability to visualize biological events as they happen in living cells has revolutionized cell biology. nih.gov Probes intended for live-cell imaging must be cell-permeant (if targeting intracellular structures) and exhibit low toxicity to not interfere with normal cellular processes. biotium.com

Several probes with spectral properties similar to this compound are designed specifically for live-cell applications. NucSpot® Live 650 (Ex/Em: 655/681 nm) is a cell-permeant dye that specifically stains the nucleus in living cells with low toxicity, making it suitable for long-term, real-time imaging experiments. biotium.com MemBrite Fix ST 681/698 allows for the real-time tracking of the cell surface. fluorofinder.com The utility of these far-red probes extends to monitoring dynamic cellular responses. For instance, ratiometric fluorescent probes have been developed to provide real-time, quantitative readouts of intracellular fluctuations of molecules like glutathione (B108866) in response to drug treatment. rsc.org

A significant advantage of dyes like MemBrite Fix ST 681/698 and NucSpot® Live 650 is their compatibility with super-resolution microscopy (SRM) techniques such as STED (Stimulated Emission Depletion) and STORM (Stochastic Optical Reconstruction Microscopy). fluorofinder.combiotium.combiotium.com These methods bypass the diffraction limit of light, enabling visualization of cellular structures at the nanoscale and providing unprecedented detail on the organization and dynamics of labeled molecules within the cell. biotium.comrsc.org

Probe NameExcitation Max (nm)Emission Max (nm)Target/ApplicationKey FeaturesReference
MemBrite Fix ST 681/698681698Cell surface proteinsLive-cell compatible; withstands fixation; STORM compatible fluorofinder.com
NucSpot® Live 650655681Nucleus (DNA)Live-cell compatible; low toxicity; SIM/STED/STORM compatible biotium.com
ATTO 680681698DNA (via enzymatic labeling)High photostability and brightness jenabioscience.com
XenoLight680681698Antibodies (for in vivo tracking)Far-red dye for deep tissue imaging nih.gov
Si-rhodamines (general)~640-660~660-680Various (target-specific probes)Fluorogenic; cell-permeable; bright; photostable researchgate.net

Super-Resolution Microscopy (STED, SOFI, STORM, SIM)

A comprehensive search of academic and research databases yields no specific studies or published findings where this compound has been utilized as a probe in super-resolution microscopy techniques. This includes Stimulated Emission Depletion (STED), Super-resolution Optical Fluctuation Imaging (SOFI), Stochastic Optical Reconstruction Microscopy (STORM), and Structured Illumination Microscopy (SIM). The photophysical properties required for a fluorophore to be effective in these advanced imaging modalities—such as high photostability, high quantum yield, and specific photoswitching characteristics—have not been documented for this compound in the context of these applications.

Multi-Color Imaging Strategies and Spectral Separation

This compound is positioned within the red spectral region. humeau.com In principle, it could be employed in multi-color imaging in conjunction with fluorophores that have distinct and well-separated excitation and emission spectra (e.g., blue, green, or yellow emitting dyes). However, there is a lack of specific published research that details the use of this compound in complex, multi-color imaging strategies or discusses its spectral separation from other commonly used fluorophores in a biological imaging context. Therefore, no detailed research findings on its performance in simultaneous multi-target detection are available.

Intracellular Localization and Organelle-Specific Labeling

As a reactive dye, Fluorescent Red 681 can be conjugated to antibodies or other targeting molecules to direct its localization within a cell. This would theoretically allow for the labeling of specific organelles or intracellular structures. However, the scientific literature does not currently contain specific examples or studies demonstrating the use of this compound for organelle-specific labeling or detailed intracellular localization investigations. Research dedicated to its application in tracking specific proteins or labeling subcellular compartments has not been identified.

Development of Responsive Fluorescent Biosensors

The development of responsive or "smart" biosensors involves designing a fluorescent probe that changes its optical properties (e.g., intensity, lifetime, or wavelength) in response to a specific analyte or a change in its microenvironment.

Detection of Reactive Oxygen Species (ROS) and Reactive Sulfur Species (RSS)

There are no available scientific reports or research articles that describe the design, synthesis, or application of biosensors based on this compound for the detection of Reactive Oxygen Species (ROS) or Reactive Sulfur Species (RSS). The chemical modifications required to make the fluorophore's signal responsive to these specific reactive species have not been documented for this particular dye.

pH Sensing and Microenvironment Probing

While some fluorophores can be utilized for pH sensing if their fluorescence is sensitive to proton concentration, there is no published evidence to suggest that this compound possesses this property or has been used for this purpose. Research into its application for probing the pH of cellular microenvironments is not found in the current body of scientific literature.

Metal Ion Sensing and Quantification

Similarly, the development of fluorescent biosensors for metal ions often requires the incorporation of a specific metal-binding moiety (a chelator) into the fluorophore structure. A search of the available literature reveals no instances where this compound has been functionalized or otherwise employed for the sensing and quantification of metal ions.

Based on a thorough review of available scientific literature, "this compound" is a commercially available fluorescent label for biomolecules. However, there is a significant lack of published research detailing its application in the specific, advanced areas of super-resolution microscopy, multi-color imaging, intracellular localization, and the development of responsive biosensors for ROS, RSS, pH, or metal ions. While its general properties suggest potential for such applications, the absence of concrete research findings means that a detailed, evidence-based discussion within these specific contexts is not possible at this time. The information that is available is limited to product data sheets which describe its general use for labeling proteins and oligonucleotides.

Enzyme Activity Monitoring and Substrate Specificity

Fluorescent probes are instrumental in monitoring enzyme activity and determining substrate specificity by enabling the detection of enzymatic reactions with high sensitivity. nih.govnih.gov In a common assay design, a fluorophore and a quencher are attached to a substrate. Enzymatic cleavage of this substrate separates the pair, leading to a detectable increase in fluorescence that directly correlates with enzyme activity. nih.gov

Detailed research findings have demonstrated the utility of this approach. For instance, quenched near-infrared fluorophores like DY-681 have been used to create substrates that become fluorescent upon cleavage by specific enzymes, such as matriptase, allowing for the visualization of enzyme activity in vivo. nih.gov Similarly, libraries of fluorogenic substrates are employed to determine the substrate specificity of enzymes. By screening an enzyme against a library of substrates, each containing a different potential cleavage site linked to a fluorescent reporter, researchers can identify the preferred amino acid sequences for that enzyme. rsc.org For example, a library with the general formula Ac-Ala-Arg-Leu-P1-ACC, where P1 represents various natural and unnatural amino acids and ACC is a fluorescent reporter, has been used to map the P1 substrate specificity of cathepsin L. rsc.org

Environment-sensitive fluorophores, which exhibit changes in their fluorescence properties based on the polarity of their surroundings, are also valuable for monitoring enzyme-substrate interactions and conformational changes. nih.govnih.gov

Biorecognition Element Integration for Specific Analyte Sensing

The integration of fluorescent dyes with biorecognition elements is a cornerstone of modern biosensor development. researchgate.netresearchgate.net These sensors typically consist of a biological recognition molecule, which provides specificity for a particular analyte, and a transducer, such as a fluorophore, which converts the binding event into a measurable signal. researchgate.netbiorxiv.org Antibodies, nucleic acids (DNA/RNA), aptamers, and enzymes are commonly used as biorecognition elements due to their high affinity and selectivity for their targets. researchgate.netmdpi.com

For example, the enzyme haloalkane dehalogenase has been utilized as a biorecognition element for the detection of certain chemical agents. The enzymatic reaction, which produces a change in pH, can be detected by a pH-sensitive indicator, resulting in a colorimetric or fluorescent signal. rsc.org Fluorescent probes can also be designed to respond to specific analytes through analyte-selective chemical reactions, often providing very high selectivity. acs.org These "chemodosimeters" undergo an irreversible reaction with the target analyte, leading to a change in their fluorescent properties. acs.org This strategy has been employed to develop probes for a variety of analytes, including metal ions, reactive oxygen species (ROS), and biothiols. acs.org

The development of such sensors is crucial for applications in medical diagnostics, environmental monitoring, and food safety. researchgate.net

Probe Design for Specific Research Tags

The covalent labeling of proteins with synthetic fluorescent probes has become a powerful tool for studying protein localization, dynamics, and function in living cells. rhhz.net This is often achieved through the use of self-labeling protein tags, which are genetically fused to a protein of interest and then specifically and covalently labeled with a fluorescently tagged substrate. neb.com

SNAP-tag and HaloTag Labeling Systems

SNAP-tag and HaloTag are two widely used protein labeling systems that enable the specific covalent attachment of fluorescent probes to proteins of interest in live cells. rhhz.netneb.comnih.gov

SNAP-tag: This tag is based on the human O6-alkylguanine-DNA-alkyltransferase (hAGT) protein. neb.com It reacts specifically with benzylguanine (BG) derivatives. rhhz.netneb.com Fluorogenic probes for SNAP-tag are designed so that the fluorescence is quenched by the guanine (B1146940) group. The enzymatic reaction between the SNAP-tag and the probe releases the quencher, resulting in a significant increase in fluorescence. rhhz.net

HaloTag: This system utilizes a modified bacterial haloalkane dehalogenase that forms a covalent bond with substrates containing a chloroalkane linker. nih.govasm.org A variety of fluorescent ligands, ranging from blue to far-red, have been developed for HaloTag, allowing for multicolor imaging. asm.orgoup.com Fluorogenic HaloTag probes have been designed that show a significant increase in fluorescence upon binding to the HaloTag protein. rsc.org

Both systems offer high specificity and the ability to perform pulse-chase experiments to study protein dynamics. neb.com They are compatible with a wide range of fluorophores, including red fluorescent dyes, enabling researchers to choose the optimal probe for their specific imaging needs. neb.combiotium.com

Table 1: Comparison of SNAP-tag and HaloTag Labeling Systems

Feature SNAP-tag HaloTag
Basis Human O6-alkylguanine-DNA-alkyltransferase (hAGT) neb.com Modified bacterial haloalkane dehalogenase asm.org
Substrate Benzylguanine (BG) derivatives rhhz.netneb.com Chloroalkane derivatives nih.govasm.org
Reaction Covalent bond formation with release of guanine rhhz.net Covalent bond formation with release of a halide nih.gov
Fluorogenic Probes Typically based on quenching by the guanine moiety rhhz.net Available, often based on environmentally sensitive dyes rsc.org
Applications Protein localization, dynamics, super-resolution microscopy rhhz.net Protein labeling, imaging in living cells, in vivo imaging nih.govrsc.org

Genetic Encoding Strategies for Fluorescent Indicators

Genetically encoded fluorescent indicators (GEFIs) are powerful tools for monitoring dynamic cellular processes in real-time. nih.govmdpi.com These indicators are proteins that are entirely genetically encoded, meaning they can be expressed in specific cells or subcellular compartments using genetic targeting techniques. nih.gov This provides superior spatial and temporal resolution compared to synthetic dyes. nih.gov

GEFIs are typically composed of a sensing domain that recognizes a specific analyte or cellular event, and one or more fluorescent protein (FP) domains that report this event through a change in fluorescence. mdpi.com There are two main architectures for GEFIs:

FRET-based indicators: These sensors consist of a donor FP and an acceptor FP linked by a sensory domain. Binding of the analyte to the sensory domain induces a conformational change that alters the distance or orientation between the two FPs, leading to a change in Förster Resonance Energy Transfer (FRET) efficiency. mdpi.com

Single-FP indicators: These indicators utilize a single, often circularly permuted, fluorescent protein (cpFP). The sensing domain is inserted into the FP sequence. Analyte binding to the sensing domain causes a conformational change that allosterically modulates the chromophore environment and, consequently, its fluorescent properties. nih.govmdpi.com

Red fluorescent proteins (RFPs) are increasingly being used to develop red-shifted GEFIs. nih.govnih.gov These red indicators offer advantages for in vivo imaging due to the deeper tissue penetration of red light and reduced autofluorescence. nih.govnih.gov For example, red fluorescent calcium indicators like R-GECO1 and red fluorescent redox indicators like rxRFP have been developed. nih.gov

Explorations in Functional Material Integration

The unique photophysical properties of fluorescent dyes are also being explored for their integration into functional materials, particularly in the field of organic electronics.

Applications in Organic Photoconductors and Electroluminescent Devices

Fluorescent organic molecules are key components in organic light-emitting diodes (OLEDs) and organic photoconductors. google.com In OLEDs, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, charge carriers are injected into the organic layer, where they recombine to form excitons. The radiative decay of these excitons produces light (electroluminescence). google.com

The color of the emitted light is determined by the fluorescent properties of the organic material in the emissive layer. google.com Research in this area focuses on developing new organic materials with high fluorescence quantum yields, tunable emission wavelengths, and good charge transport properties. acs.org For instance, dibenzoxanthenium derivatives have been investigated as near-infrared emitters for potential use in electroluminescent devices. rsc.org Similarly, perovskite materials incorporating organic ligands have been shown to exhibit red electroluminescence. researchgate.net

In organic photoconductors, the absorption of light by an organic material generates charge carriers, leading to an increase in conductivity. Fluorescent dyes can act as sensitizers in these materials, absorbing light and transferring the energy to generate charge carriers. google.com

Integration into Nanoparticle Systems for Enhanced Imaging

The integration of reactive fluorescent dyes into nanoparticle (NP) systems represents a significant advancement in bioimaging, overcoming many limitations associated with free dye molecules. mdpi.com Nanoparticles serve as versatile platforms that can enhance the performance of fluorescent markers, offering improved brightness, photostability, and solubility. poly-dtech.combiotium.com This is particularly crucial for in vivo applications where deep tissue penetration and high-contrast imaging are necessary. mdpi.com By encapsulating or conjugating fluorophores like this compound, researchers can create sophisticated probes for a wide range of analytical and biomedical applications, from immunoassays to advanced cellular imaging. poly-dtech.commdpi.com The reactive nature of the dye, typically conferred by a functional group such as a succinimidyl ester, allows for stable covalent bonding to the nanoparticle matrix or to biomolecules on the nanoparticle surface. researchgate.netmdpi.com

A notable application of this strategy involves the development of avidin-nucleic acid nano-assemblies (ANANAS) labeled with a red fluorophore for enhanced visualization within inflamed intestinal microvasculature. nih.gov In a specific study, researchers synthesized a fluorescently labeled nanoparticle, termed ANANAS-red⁶⁸¹, to enable nanoparticle tracking via confocal laser endomicroscopy (CLE). nih.gov This dual-band CLE system uses two laser excitation wavelengths (488 nm and 660 nm) to simultaneously visualize different structures, with the nanoparticle signal appearing in the 680–800 nm detection channel. nih.gov

The synthesis involved reacting Fluorescent Red 681 succinimidyl ester (red⁶⁸¹-NHS) with an amino-functionalized biotin (B1667282) derivative (biotin-C6-NH2). nih.gov This conjugate was then assembled with avidin (B1170675) and nucleic acids to form the final nanoparticle system. nih.gov The research demonstrated that these nanoparticles could be selectively detected in the inflamed vasculature of a mouse model of chronic colitis, highlighting the potential for targeted imaging. nih.gov The study quantified a key characteristic of the nanoparticle integration: the fluorescence intensity of the avidin-linked biotin-C₆-red⁶⁸¹ was found to be 43% of that of the free fluorescent reagent in solution. nih.gov This speckled red signal, observed exclusively in inflamed vessels, was attributed to the discrete concentration of the nanoparticles. nih.gov

The findings from this research underscore the utility of integrating this compound into nanoparticle platforms for specialized, high-resolution imaging in complex biological environments. nih.gov

Interactive Data Tables

Table 1: Research Findings on ANANAS-red⁶⁸¹ Nanoparticle Imaging

ParameterFindingSource
Nanoparticle System Avidin-Nucleic Acid Nano-Assemblies (ANANAS) labeled with Fluorescent Red 681. nih.gov
Imaging Technique Dual-band Confocal Laser Endomicroscopy (CLE). nih.gov
Excitation/Detection 660 nm excitation; 680–800 nm detection for the nanoparticle. nih.gov
Application Visualization of nanoparticles within the microvasculature of chronically inflamed intestinal mucosa. nih.gov
Key Observation Selective detection of ANANAS-red⁶⁸¹ signal exclusively in inflamed tissue. nih.gov
Relative Fluorescence The fluorescence intensity of the avidin-linked fluorophore was 43% compared to the free fluorophore in solution. nih.gov

Rational Design Principles and Structure Function Relationships

Molecular Engineering for Tunable Spectral Characteristics

The spectral properties of a fluorophore—its absorption and emission wavelengths, quantum yield, and brightness—are paramount to its utility. Molecular engineering provides a powerful toolkit to fine-tune these characteristics to meet the demands of modern fluorescence microscopy. scispace.comthermofisher.com

Achieving emission in the far-red to near-infrared range (around 650–900 nm) is a primary goal in the design of probes for in vivo and deep-tissue imaging. scispace.commdpi.com Several key strategies are employed to systematically shift the emission to longer wavelengths, a phenomenon known as a bathochromic or red-shift.

One of the most fundamental strategies is to extend the π-conjugated system of the fluorophore. In polymethine dyes like cyanines, increasing the length of the polymethine chain is a well-established method for achieving longer absorption and emission wavelengths. nih.govresearchgate.net For other scaffolds, such as those derived from Green Fluorescent Protein (GFP) chromophores or rhodamines, red-shifting can be achieved by adding polycyclic aromatic hydrocarbon (PAH) fragments or other conjugated moieties to the core structure. mdpi.comrsc.org This extension of conjugation effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption and emission of lower-energy (longer wavelength) photons. researchgate.net

Another powerful approach involves the creation of donor-acceptor (D-A) systems within the molecule. By strategically placing strong electron-donating and electron-accepting groups at different ends of a conjugated system, an intramolecular charge transfer (ICT) can be induced upon photoexcitation. rsc.org This ICT character in the excited state lowers its energy, leading to red-shifted emission. The degree of red-shifting can be tuned by modulating the strength of the donor and acceptor groups. rsc.org

Structural rigidification can also influence emission wavelengths. While primarily a strategy for enhancing quantum yield, locking the conformation of a dye can prevent non-radiative decay pathways and in some cases, contribute to a red-shift by maintaining a planar, fully conjugated structure. nih.gov However, recent studies suggest that rigidification does not universally lead to higher quantum yields in all NIR cyanine (B1664457) dyes. nih.gov Furthermore, incorporating specific structural features like a central cyclohexene (B86901) ring in heptamethine cyanine dyes can influence their stability and photophysical characteristics. acs.org

Finally, the molecular environment itself can be exploited. For instance, the design of protein-fluorophore complexes can induce significant red-shifts through mechanisms like Excited State Proton Transfer (ESPT), where the fluorophore becomes protonated in the excited state, dramatically lowering its emission energy.

Table 1: Examples of Strategies for Red-Shifting Emission Wavelengths

Strategy Molecular Example/Class Resulting Emission Range Reference
Extend π-Conjugation Heptamethine Cyanine Dyes ~700-900 nm researchgate.net
Donor-Acceptor System TPEBT (Tetraphenylethylene-Benzothiadiazole) ~647 nm rsc.org
Structural Rigidification Squaraine Rotaxane Dyes ~660-680 nm nih.gov
Excited State Proton Transfer TD-1V/hCRBPII Complex >690 nm

The brightness of a fluorescent probe is a product of its molar extinction coefficient and its fluorescence quantum yield (QY). evidentscientific.com A high quantum yield, representing the efficiency of converting absorbed photons into emitted fluorescence, is crucial for generating a strong signal. evidentscientific.comnih.gov Several design principles are aimed at maximizing this property.

A primary cause of low quantum yield is non-radiative decay from the excited state, often through molecular vibrations and rotations. nih.gov A key strategy to combat this is to increase the structural rigidity of the fluorophore. Preventing free rotation around bonds in the excited state, for example, through steric hindrance or by creating a more locked-in structure, can significantly reduce these non-radiative pathways and enhance fluorescence. cambridge.orgresearchgate.net Introducing bulky groups can induce steric hindrance that retards conformational changes and photo-isomerization, thereby boosting fluorescence efficiency. researchgate.net For example, squaraine rotaxanes, which feature a permanently interlocked structure, show enhanced brightness and photostability. nih.gov

The local environment of the dye plays a critical role. For rhodamine derivatives, aggregation in aqueous environments often leads to self-quenching and a loss of fluorescence. biorxiv.org This can be mitigated by designing dyes with fluorinated counterions , which can promote the formation of ultrabright nanoparticles by controlling dye ordering in the aggregated state and shielding the fluorophores from quenching. rsc.org

Furthermore, shielding the fluorophore core from the solvent environment, particularly water, can minimize external conversion and quenching. biorxiv.org Incorporating ether chains into rhodamine structures, for example, has been shown to provide a protective effect that enhances quantum yields in aqueous solutions. biorxiv.org Similarly, covalent attachment of protective polymer chains can create a steric barrier that improves dye performance. nih.gov

Table 2: Research Findings on Quantum Yield Enhancement

Method Dye Class Observation Reference
Increased Rigidity Squaraine Rotaxanes Enhanced brightness and photostability due to interlocked structure. nih.gov
Fluorinated Counterions Rhodamine B Derivatives Formation of ultrabright nanoparticles with QY up to 60%. rsc.org
Solvent Shielding Ether Rhodamines Quantum yield significantly improved in aqueous environments. biorxiv.org
PEGylation FEB Dyes High QY of 35-36% in water, suitable for in vivo imaging. nih.gov

Strategies for Red-Shifting Emission Wavelengths

Design of Fluorogenic Probes for High Signal-to-Background Ratios

Fluorogenic probes are molecules designed to be non-fluorescent or weakly fluorescent until they interact with their specific target, leading to a "turn-on" of a bright signal. mdpi.com This property is highly desirable as it minimizes background noise from unbound probes, leading to high signal-to-background ratios without the need for washing steps. mdpi.commit.edu

The design of fluorogenic probes often relies on modulating the electronic state or conformation of the fluorophore. Common mechanisms include:

Intramolecular Charge Transfer (ICT) and Photoinduced Electron Transfer (PeT): In a typical PeT-based probe, a fluorophore is linked to a quenching unit (an electron donor or acceptor). In the "off" state, photoexcitation leads to electron transfer between the fluorophore and the quencher, a non-radiative process. Reaction with an analyte can cleave or modify the quencher, disrupting PeT and restoring fluorescence. acs.org

Förster Resonance Energy Transfer (FRET): A FRET-based probe contains a donor fluorophore and an acceptor (quencher) molecule. When in close proximity, excitation of the donor results in non-radiative energy transfer to the acceptor. A conformational change or cleavage event induced by the target separates the pair, turning on the donor's fluorescence. acs.org

Conformational Restriction: Some dyes are non-fluorescent when they can freely rotate but become highly emissive when their rotation is restricted upon binding to a target. This aggregation-induced emission (AIE) effect is a powerful tool for designing turn-on probes. rsc.org For rhodamine dyes, the equilibrium between a non-fluorescent, closed spirolactam form and a fluorescent, open-ring form can be controlled by a target analyte. rsc.org

Enzyme-Activated Probes: Many fluorogenic probes are designed with masking groups that are substrates for specific enzymes. mit.edu For example, heptamethine cyanine dyes have been designed with a 4'-carboxylic ester group that, upon cleavage by a nitroreductase enzyme (a hypoxia biomarker), converts to a 4'-carboxylate group, causing a large enhancement in fluorescence brightness. nih.gov

Modulating Solubility and Permeability for Research Contexts

The solubility and cell permeability of a fluorescent probe are critical for its practical application. For intracellular imaging, probes must be able to cross the cell membrane, while for other applications, high water solubility is paramount. biorxiv.orgnih.gov

Hydrophobic dyes often suffer from poor water solubility and a tendency to aggregate, which can quench fluorescence. biorxiv.org To enhance water solubility, a common strategy is the introduction of charged or polar functional groups. Sulfonation , the addition of sulfonate groups (-SO3-), is a widely used technique to create highly water-soluble dyes like the Alexa Fluor series. thermofisher.comevidentscientific.com These dyes are less sensitive to environmental factors and resistant to precipitation. thermofisher.com

However, negatively charged groups can hinder cell membrane penetration. biorxiv.org An alternative approach is to incorporate ether chains into the dye structure. This modification has been shown to significantly improve aqueous solubility and quantum yield in rhodamine dyes without introducing a negative charge, thus preserving cell permeability. biorxiv.org For probes intended to be used with perfluorocarbon-based systems, such as for monitoring nanocapsules, functionalization with long-chained fluorinated groups can impart solubility in those non-polar environments. nih.gov

Scaffold-Based Design and Combinatorial Approaches

The development of novel fluorescent probes has been accelerated by scaffold-based design and combinatorial chemistry. postech.ac.krnih.gov Instead of synthesizing molecules one by one, these approaches generate large libraries of diverse compounds from a common fluorescent core or scaffold. researchgate.netacs.org

In a scaffold-based approach , a core fluorescent structure (e.g., rosamine, BODIPY, cyanine) is systematically modified with a variety of building blocks. postech.ac.krresearchgate.net This allows for the rapid exploration of the chemical space around the fluorophore to tune its properties or discover probes with novel targeting capabilities, often without prior knowledge of the biological target. researchgate.netpostech.ac.kr High-throughput screening methods can then be used to identify the most promising candidates from the library. researchgate.net

Combinatorial synthesis using multicomponent reactions, such as the Ugi four-component reaction, offers a powerful method for the one-step assembly of thousands of structurally diverse fluorescent molecules. nih.govacs.org This strategy is particularly effective for discovering new types of fluorophores based on drug-like scaffolds, which may inherently possess molecular recognition potential. acs.org This approach has been successfully used to identify probes that selectively stain specific cell types or subcellular structures. postech.ac.krresearchgate.net

Influence of Steric and Electronic Factors on Reactivity and Fluorescence

The interplay of steric (size and shape) and electronic (electron-donating or -withdrawing) factors is fundamental to the performance of a reactive dye. These factors influence not only the photophysical properties of the fluorophore but also the reactivity of its functional groups. mit.edu

Electronic factors are key to tuning the spectral properties of a dye. As discussed, the strategic placement of electron-donating and electron-withdrawing groups is the basis for creating D-A systems that enable red-shifted emission and ICT-based sensing mechanisms. rsc.org The electronic character of substituents also affects the fluorescence quantum yield.

Steric factors play a crucial role in both fluorescence efficiency and stability. Bulky substituents near the polymethine chain of cyanine dyes can hinder cis-trans isomerization, a major non-radiative decay pathway, thereby increasing the fluorescence quantum yield. cambridge.orgnih.gov In a study of DNA-templated cyanine aggregates, the steric properties of substituents on the indole (B1671886) rings were found to be the determining factor in the orientation and coupling strength of the dye dimers. rsc.org Steric protection, such as encapsulating a dye within a rotaxane structure or attaching bulky polymer chains, can shield the fluorophore from environmental quenchers and prevent aggregation, leading to enhanced brightness and photostability. nih.gov

In the context of fluorogenic probes , steric and electronic effects are used to mask fluorescence. For example, ester masking groups are often used to quench fluorescence until they are hydrolyzed by intracellular esterases. The stability and reactivity of these esters can be fine-tuned through the steric bulk of the acyl group and electronic interactions with adjacent atoms, such as halogen-carbonyl interactions. mit.edu

Computational and Theoretical Studies of Fluorescent Red 681 Reactive

Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectra

Quantum chemical calculations are fundamental to understanding the electronic properties that govern a dye's color and brightness. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most widely used methods for studying organic fluorophores like cyanine (B1664457) dyes. mdpi.com

DFT is employed to determine the molecule's geometry and electronic distribution in its ground state. mdpi.com It is generally accepted that DFT provides an adequate description of the geometry and physicochemical properties of organic compounds in their ground state. mdpi.com For cyanine dyes, this involves optimizing the molecular structure to find the most stable arrangement of atoms and calculating the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, provides a first approximation of the dye's absorption energy.

TD-DFT is the workhorse for calculating excited-state properties. mdpi.com It is used to compute the vertical excitation energies, which correspond to the absorption maxima (λabs), and the corresponding oscillator strengths (f), which relate to the intensity of the absorption band. researchgate.net While historically considered challenging for cyanine dyes due to potential overestimation of excitation energies, modern functionals have made TD-DFT a reliable and adequate tool for calculating their excited-state electronic structures. mdpi.comacs.orgrug.nl The choice of the functional and basis set is critical and must be carefully selected and often benchmarked against experimental data or higher-level computations like Coupled Cluster (CC3) or Complete Active Space Second-Order Perturbation Theory (CASPT2). mdpi.comacs.orgacs.org For instance, hybrid functionals like B3LYP and PBE0, or range-separated functionals like CAM-B3LYP, are often used in combination with Pople-type basis sets such as 6-31G(d,p) or 6-311+G(2d,p). mdpi.comacs.orgmdpi.com

Following excitation, the molecule relaxes to an excited-state geometry, from which it emits a photon to return to the ground state. TD-DFT can also be used to optimize this excited-state geometry, allowing for the calculation of emission energies (fluorescence) and thus the prediction of the Stokes shift. mdpi.com

Table 1: Typical Parameters in Quantum Chemical Calculations for Cyanine Dyes

Parameter Method Purpose Relevant Findings for Cyanine Dyes
Ground State Geometry DFT (e.g., B3LYP, PBE0) To find the lowest energy conformation of the dye. Cyanines typically have a planar all-trans conformation as the most stable ground state. mdpi.comdoi.org
Electronic Properties DFT To calculate HOMO-LUMO energies and electron density distribution. The π-electron system is highly delocalized along the polymethine chain. rug.nl
Absorption Spectrum TD-DFT To calculate vertical excitation energies (λabs) and oscillator strengths (f). Accuracy is highly dependent on the chosen functional; systematic deviations can occur. rug.nlrsc.org
Emission Spectrum TD-DFT To calculate emission energies from the optimized first excited state (S1). The excited state can be highly twisted compared to the planar ground state, influencing fluorescence quenching. mdpi.com
Solvent Effects PCM, SMD To model the influence of the solvent on spectral properties. Solvents can significantly shift absorption and emission maxima. acs.org

Molecular Dynamics Simulations for Conformational Analysis

While quantum mechanics describes the electronic states, molecular dynamics (MD) simulations are used to study the physical motions and conformational flexibility of the dye over time. mdpi.comnih.gov MD simulations model the dye and its environment (e.g., water, biomolecules) as a system of classical particles interacting through a defined force field. acs.org This approach is essential for understanding how the dye's shape and dynamics influence its photophysical properties, especially fluorescence quenching.

A key aspect of cyanine dye photophysics is the potential for non-radiative decay through isomerization, particularly rotation around the bonds in the polymethine chain. nih.gov MD simulations can explore the conformational landscape of Fluorescent Red 681 Reactive, identifying stable conformers (e.g., all-trans vs. cis isomers) and the energy barriers between them. mdpi.comdoi.org For many cyanine dyes, twisting in the excited state provides a pathway for rapid, non-radiative decay, which quenches fluorescence. mdpi.com When the dye is bound to a biomolecule like DNA or a protein, this rotation can be sterically hindered, leading to a significant increase in fluorescence quantum yield. nih.govgsu.edu

MD simulations are also invaluable for studying the dye's interaction with its local environment. mdpi.com For a reactive probe, this includes its behavior when covalently attached to a target protein. The simulations can reveal the orientation and mobility of the dye relative to the protein surface, which is critical for interpreting data from techniques like Fluorescence Resonance Energy Transfer (FRET). rsc.org Specialized force fields, such as AMBER-DYES, have been developed to accurately model the parameters of fluorescent labels in these simulations. acs.org

Table 2: Aspects of Conformational Analysis via Molecular Dynamics

Feature Studied Purpose Key Insights for Cyanine Dyes
Polymethine Chain Isomerization To analyze cis-trans conformational changes. The all-trans conformer is typically more stable in the ground state; isomerization in the excited state is a major non-radiative decay pathway. mdpi.comnih.gov
Torsional Angles To quantify the planarity and flexibility of the chromophore. Deviations from planarity can disrupt the π-conjugated system, affecting spectral properties. doi.org
Dye-Solvent Interactions To understand how the solvent environment affects dye conformation. Solvent viscosity can restrict molecular motion and enhance fluorescence. nih.gov
Dye-Biomolecule Interactions To model the bound state of the probe (e.g., on a protein or DNA). Binding can restrict conformational freedom, leading to fluorescence enhancement and providing structural information about the binding site. aip.org

Modeling of Reactive Mechanisms and Transition States

The "Reactive" designation in "this compound" indicates that the dye is functionalized for covalent attachment to biomolecules. This is typically achieved with an N-hydroxysuccinimide (NHS) ester group, which reacts selectively with primary amines, such as the side chain of lysine (B10760008) residues in proteins. glenresearch.comthermofisher.com

Computational chemistry can model this covalent labeling reaction to understand its mechanism and kinetics. The reaction proceeds via nucleophilic attack of the amine nitrogen on the carbonyl carbon of the NHS ester. glenresearch.com This forms a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide anion is eliminated as a stable leaving group, resulting in the formation of a highly stable amide bond between the dye and the target molecule. glenresearch.comacs.org

Theoretical models, often using DFT, can calculate the potential energy surface of this reaction. This allows for the identification and characterization of the transition states—the highest energy points along the reaction coordinate. acs.org The energy of the transition state determines the activation energy and thus the rate of the reaction. Studies have investigated whether the reaction proceeds through a distinct tetrahedral intermediate (a two-step pathway) or if bond formation and leaving group departure occur simultaneously (a concerted pathway). acs.org These computational insights are crucial for optimizing reaction conditions and understanding potential side reactions.

Table 3: Key Stages of the NHS Ester Aminolysis Reaction

Stage Description Computational Focus
1. Nucleophilic Attack The primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester. Modeling the approach of the nucleophile and the geometry of the initial interaction.
2. Transition State 1 The highest energy point leading to the formation of the tetrahedral intermediate. Calculation of the activation energy barrier for the first step. acs.org
3. Tetrahedral Intermediate A short-lived species where the carbonyl carbon is bonded to the amine, the oxygen, and the NHS group. Determining the stability and lifetime of this intermediate. glenresearch.comacs.org
4. Transition State 2 The energy barrier for the collapse of the intermediate and expulsion of the leaving group. Calculation of the activation energy for the second step. acs.org
5. Product Formation A stable amide bond is formed, and the N-hydroxysuccinimide (NHS) leaving group is released. Analysis of the final product geometry and reaction thermodynamics.

Prediction of Structure-Photophysical Property Relationships (SPPR)

A major goal of computational studies is to establish clear relationships between a dye's chemical structure and its photophysical properties (SPPR). acs.orgacs.org This knowledge allows for the rational design of new fluorophores with desired characteristics, such as specific absorption/emission wavelengths, high quantum yields, or large Stokes shifts.

For cyanine dyes like this compound, the key structural features that can be tuned include:

The Polymethine Chain: The length of the conjugated chain is the primary determinant of the absorption wavelength. Lengthening the chain by one vinyl unit (–CH=CH–) typically results in a bathochromic (red) shift of about 100 nm. rug.nl

The Terminal Heterocycles: The nature of the nitrogen-containing rings at the ends of the chain (e.g., indolenine) influences the electron-donating/accepting strength and, thus, the spectral properties. acs.org

Substituents: Adding electron-donating or electron-withdrawing groups at various positions on the polymethine chain or the terminal heterocycles can fine-tune the electronic structure. mdpi.comacs.org

Computational methods (DFT/TD-DFT) can systematically predict the effects of these modifications. mdpi.comacs.org For example, a study on substituted heptamethine (Cy7) dyes showed that both the type and position of a substituent are critical, with the same group often having opposite effects depending on its location on the chain. acs.orgacs.org By calculating the HOMO and LUMO energy levels for a library of virtual compounds, researchers can predict how structural changes will alter the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. mdpi.com This allows for the pre-screening of candidate structures before undertaking challenging and time-consuming synthesis.

Table 4: Influence of Structural Modifications on Cyanine Dye Properties

Structural Modification Effect on Electronic Structure Predicted Photophysical Outcome
Lengthening Polymethine Chain Decreases HOMO-LUMO gap. Red-shift in absorption/emission. rug.nl
Adding Electron-Withdrawing Groups (EWGs) to Chain Stabilizes HOMO and LUMO, often lowering the gap. Generally causes a red-shift. acs.org
Adding Electron-Donating Groups (EDGs) to Chain Destabilizes HOMO and LUMO. Effect is position-dependent; can cause blue or red shifts. acs.org
Increasing Rigidity (e.g., bridging the chain) Restricts non-radiative decay pathways (isomerization). Increases fluorescence quantum yield and photostability. nih.gov
Modifying Terminal Heterocycles Alters the overall electron-donating strength of the end groups. Tunes absorption/emission maxima. acs.org

In Silico Screening for Novel Probe Designs

Building on the principles of SPPR, in silico screening employs computational power to rapidly evaluate large virtual libraries of compounds for specific properties, guiding the design of novel fluorescent probes. rsc.orgrsc.org Starting with a known scaffold, such as that of this compound, chemists can computationally generate thousands of derivatives by varying substituents, linkers, and reactive groups.

Each virtual compound is then subjected to a high-throughput computational analysis. This typically involves lower-level, less computationally expensive calculations to quickly filter out unpromising candidates, followed by more accurate, higher-level calculations for a smaller set of promising hits. The screening can target various properties essential for a high-performance probe:

Optical Properties: Tuning absorption and emission to specific wavelengths (e.g., for near-infrared imaging to achieve deeper tissue penetration). acs.orgacs.org

Photostability: Identifying structures less prone to photobleaching. Computational tools can screen for reagents that quench destructive triplet states, enhancing dye longevity. rsc.org

Quantum Yield: Designing rigidified structures that minimize non-radiative decay pathways to maximize brightness. nih.gov

Analyte Specificity: For sensor probes, modeling the interaction between the probe and its target analyte (e.g., a metal ion or reactive oxygen species) to ensure a selective fluorescence turn-on or turn-off response. rsc.org

This in silico approach significantly accelerates the development cycle of new probes, reducing the cost and effort of laboratory synthesis and testing by focusing experimental work on the most promising candidates identified through computation. rsc.orgufrgs.br

Challenges and Future Research Directions

Mitigating Photobleaching and Enhancing Photostability for Extended Imaging

A significant limitation in fluorescence microscopy is photobleaching, the irreversible destruction of a fluorophore upon prolonged exposure to high-intensity light. keyence.comucf.edu This phenomenon leads to a diminished fluorescence signal over time, which can compromise the quality of long-term imaging experiments and quantitative analysis. keyence.comthermofisher.com The rate of photobleaching is influenced by several factors, including light intensity, excitation wavelength, and the local chemical environment. keyence.com

Strategies to combat photobleaching for probes like Fluorescent Red 681 Reactive include:

Optimizing Illumination: Minimizing the sample's exposure to excitation light is a primary strategy. thermofisher.com This can be achieved by using the lowest possible laser power, employing neutral density filters to attenuate the light source, and using sensitive detectors that require less signal. keyence.comthermofisher.comnih.gov

Using Antifade Reagents: Mounting media containing antifade agents can significantly reduce photobleaching. emsdiasum.com These reagents work by scavenging reactive oxygen species (ROS) that are generated during fluorescence excitation and contribute to fluorophore degradation. keyence.com

Choosing Photostable Dyes: Some fluorescent dyes are inherently more resistant to photobleaching than others. thermofisher.com While this compound is noted for its photostability, ongoing research aims to develop even more robust fluorophores. aatbio.com

Advanced Microscopy Techniques: Techniques like two-photon microscopy can sometimes reduce photobleaching by localizing excitation to the focal plane. ucf.edu Additionally, computational methods can be used to create photobleaching curves to normalize fluorescence intensity data. thermofisher.com

Reducing Background Autofluorescence in Complex Systems

Autofluorescence, the natural fluorescence emitted by biological structures such as NADH, flavins, and collagen, can be a major source of background noise in fluorescence imaging. microscopyfocus.comnih.gov This unwanted signal can obscure the specific fluorescence from probes like this compound, reducing the signal-to-noise ratio and complicating image analysis. microscopyfocus.com

Several approaches are employed to minimize the impact of autofluorescence:

Spectral Separation: A common strategy is to select fluorophores that emit in the red to far-red region of the spectrum (620–750 nm), as autofluorescence is often more prominent in the blue to green regions (350–550 nm). fluorofinder.com Probes like this compound, with an emission maximum around 704 nm, are advantageous in this regard. aatbio.com

Chemical Treatment: Various chemical treatments can be used to quench autofluorescence. These include reagents like Sudan Black B and sodium borohydride. nih.govfluorofinder.comresearchgate.net However, these treatments must be carefully optimized as they can sometimes affect the specific fluorescent signal. nih.gov

Computational Subtraction: If the spectral properties of the autofluorescence are known, it can be computationally subtracted from the final image. microscopyfocus.comnih.gov

Fixation Method: The choice of fixative can influence the level of autofluorescence. For instance, glutaraldehyde (B144438) can induce more autofluorescence than paraformaldehyde. fluorofinder.com Using organic solvents like methanol (B129727) or ethanol (B145695) as fixatives can also be an alternative. fluorofinder.com

Fluorescence Lifetime Imaging (FLIM): This technique separates fluorophores based on their fluorescence lifetime, the time a molecule spends in the excited state. Since the lifetime of autofluorescence often differs from that of a specific probe, FLIM can effectively distinguish the two signals. microscopyfocus.com

Advancements in Multiplexed Imaging with Spectrally Distinct Probes

Multiplexed imaging, the simultaneous visualization of multiple targets in a single sample, is a powerful tool in cell biology. optica.org Traditionally, this is achieved by using a set of fluorescent probes with distinct excitation and emission spectra. optica.org However, the broad emission spectra of many fluorophores can lead to spectral overlap or "crosstalk" between detection channels, limiting the number of probes that can be used simultaneously, typically to four or five. optica.orgnih.gov

Recent advancements are pushing the boundaries of multiplexing:

Spectral Imaging and Linear Unmixing: This technique involves acquiring the entire emission spectrum at each pixel of an image. plos.org Computational algorithms, known as linear unmixing, can then be used to separate the contributions of each fluorophore, even with significant spectral overlap. plos.orgnih.gov

Novel Fluorophore Development: The creation of new fluorescent probes with narrower emission spectra and large Stokes shifts (the separation between excitation and emission maxima) is a key area of research. nih.gov For example, semiconducting polymer dots (Pdots) offer tunable Stokes shifts and have been used for highly multiplexed imaging. nih.gov

Combinatorial Labeling: By labeling different targets with specific combinations of fluorophores, the number of distinguishable objects can be dramatically increased. plos.org

Alternative Contrast Mechanisms: Techniques that exploit properties other than spectral characteristics, such as fluorescence lifetime or photostability, are being developed to further expand multiplexing capabilities. optica.org For instance, frequency- and spectrally-tuned multiplexing (FASTM) uses phase-sensitive detection to discriminate between probes. elifesciences.org

Development of Reactive Probes for Novel Biological Targets

The development of new reactive fluorescent probes is crucial for expanding the range of biological molecules and processes that can be studied. nih.gov While probes like this compound, which typically contains an NHS ester reactive group, are effective for labeling primary amines on proteins, there is a growing need for probes that can target other functional groups and specific molecular events. aatbio.comresearchgate.net

Current research in this area focuses on:

Targeting Specific Biomolecules: Researchers are designing probes that can selectively react with and report on the presence of specific ions (e.g., Ca²⁺, Mg²⁺, Zn²⁺), small molecules (e.g., nitric oxide), and reactive species (e.g., reactive oxygen, nitrogen, and sulfur species). mdpi.comnih.govacs.org

Probes for Enzyme Activity: Fluorogenic probes that become fluorescent only after being acted upon by a specific enzyme are powerful tools for studying enzyme function in real-time. nih.gov

Bioorthogonal Chemistry: This approach utilizes chemical reactions that can occur in living systems without interfering with native biochemical processes, enabling the specific labeling of a wide array of biomolecules. rsc.org

Multifunctional Probes: Probes are being developed that can simultaneously detect multiple analytes, providing a more comprehensive picture of complex biological interactions. acs.orgnih.gov For instance, probes have been designed to simultaneously sense chymotrypsin (B1334515) and hydrogen peroxide. acs.org

Integration with Emerging Imaging Technologies for Enhanced Spatial and Temporal Resolution

The integration of advanced fluorescent probes with cutting-edge imaging technologies is pushing the boundaries of what can be visualized at the cellular and subcellular level. Super-resolution microscopy (SRM) techniques, for example, have broken the diffraction limit of light, enabling imaging with spatial resolutions down to the nanometer scale. researchgate.netfrontiersin.org

Key aspects of this integration include:

Probes for Super-Resolution Microscopy: The development of photoswitchable or photoactivatable fluorescent probes has been instrumental for techniques like Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM). rsc.orgresearchgate.net These probes can be reversibly or irreversibly turned "on" and "off," allowing for the sequential imaging and localization of individual molecules. rsc.org

Improving Probe Performance for SRM: The ideal fluorescent probe for SRM should be bright, photostable through many switching cycles, and small in size to enable precise localization. frontiersin.org Organic dyes are often preferred over fluorescent proteins due to their smaller size. rsc.org

Live-Cell Imaging: A major goal is to perform super-resolution imaging in living cells to study dynamic processes. researchgate.net This requires probes that are cell-permeable and non-toxic, as well as imaging systems that can acquire data rapidly.

Bridging to Standard Probes: Techniques like bleaching/blinking assisted localization microscopy (BaLM) are being developed to enable super-resolution imaging with standard fluorescent probes, making these advanced imaging modalities more accessible. nih.gov

Strategies for Overcoming Aggregation and Non-Specific Binding

The performance of fluorescent probes can be compromised by aggregation and non-specific binding. Aggregation, where dye molecules clump together, can lead to fluorescence quenching and the formation of artifacts. chemrxiv.org Non-specific binding of probes to cellular components other than the intended target increases background signal and reduces image contrast. chemrxiv.org

Strategies to address these issues include:

Improving Water Solubility: Many fluorescent dyes are inherently hydrophobic due to their extended π-conjugated systems. chemrxiv.org Increasing the water solubility of a dye, for example by introducing charged groups like sulfonates, can reduce aggregation and non-specific hydrophobic interactions. chemrxiv.org Probes like this compound are often designed to be hydrophilic. aatbio.com

Optimizing Labeling Stoichiometry: When conjugating fluorescent dyes to proteins, a high degree of labeling can increase the hydrophobicity of the protein and lead to precipitation. researchgate.net It is often necessary to carefully control the dye-to-protein ratio to avoid this. researchgate.net

Use of Bulky Counterions: For cationic dyes, the use of bulky, hydrophobic counterions can act as "spacers" between dye molecules, preventing aggregation-caused quenching. nih.gov

Asymmetrical Charge Distribution: Designing dyes with an asymmetrical distribution of charge can prevent π-stacking between chromophores, thereby minimizing aggregation and fluorescence quenching. nih.gov

Appropriate Blocking and Washing: In immunofluorescence and other labeling protocols, the use of blocking agents (like bovine serum albumin) and thorough washing steps are critical to minimize non-specific binding of fluorescently labeled antibodies or other probes. fluorofinder.com

Q & A

Q. What are the critical spectral properties of Fluorescent Red 681 Reactive, and how should they be validated in experimental setups?

this compound exhibits absorption (λabs) at 691 nm and emission (λem) at 708 nm in ethanol . To validate these properties:

  • Use a spectrophotometer calibrated with NIST-traceable standards.
  • Prepare solutions in anhydrous ethanol to avoid solvent-induced spectral shifts.
  • Compare observed values against peer-reviewed datasets (e.g., ASTM Guide for fluorescence instrument qualification ).
  • Note: Storage at -20°C is essential to prevent photodegradation during long-term experiments .

Q. How can researchers optimize solubility and stability of this compound in aqueous buffers?

  • Solubility : Dissolve in polar aprotic solvents (e.g., DMSO) before diluting in PBS or Tris-HCl buffers. Monitor aggregation via dynamic light scattering (DLS).
  • Stability : Conduct time-resolved fluorescence decay assays under varying pH (5.0–8.0) and temperature (4–37°C). Include reducing agents (e.g., 1 mM DTT) to mitigate thiol-mediated quenching .

Q. What protocols ensure reproducibility in labeling biomolecules with this compound?

  • Covalent Binding : Use a 10:1 molar excess of the dye to target protein (e.g., antibodies) in pH 8.5 carbonate buffer. Purify via size-exclusion chromatography.
  • Validation : Confirm labeling efficiency using MALDI-TOF mass spectrometry and validate fluorescence retention via confocal microscopy .

Advanced Research Questions

Q. How do environmental factors (e.g., ionic strength, temperature) influence the quantum yield of this compound?

  • Experimental Design :

Prepare solutions with controlled ionic strengths (0–500 mM NaCl).

Measure quantum yield using an integrating sphere with rhodamine B as a reference standard.

Analyze temperature dependence (4–50°C) to identify thermodynamic quenching mechanisms .

  • Data Interpretation : Use Stern-Volmer plots to distinguish static vs. dynamic quenching.

Q. What strategies resolve contradictions in fluorescence intensity data across studies using this compound?

  • Source Analysis : Cross-reference instrument calibration methods (e.g., wavelength accuracy ±1 nm) and solvent purity (HPLC-grade ethanol vs. technical grade) .
  • Methodological Adjustments :
  • Normalize intensity to internal standards (e.g., fluorescein).
  • Report excitation/emission slit widths and detector gain settings to enable cross-lab comparisons .

Q. How can researchers quantify photobleaching kinetics of this compound in live-cell imaging?

  • Protocol :

Load cells with dye-conjugated probes (e.g., dextran carriers).

Expose to controlled LED light intensities (e.g., 488 nm, 5 mW/cm²).

Capture time-lapse images at 1 Hz.

  • Analysis : Fit intensity decay curves to a biexponential model to distinguish reversible vs. irreversible bleaching .

Q. What are the limitations of this compound in multiplexed imaging with near-infrared probes?

  • Spectral Overlap : Characterize cross-talk using emission scans (700–750 nm) of co-stained samples.
  • Mitigation : Apply linear unmixing algorithms (e.g., Zeiss Zen or ImageJ plugins) with reference spectra from single-dye controls .

Methodological Challenges and Solutions

Q. How to address batch-to-batch variability in this compound synthesis?

  • Quality Control :
  • Require suppliers to provide HPLC purity certificates (>90%) and NMR spectra for structural validation .
  • Perform thin-layer chromatography (TLC) with silica plates to detect impurities.
    • In-House Validation : Compare excitation-emission matrices (EEMs) of new batches against archived standards .

Q. What experimental controls are critical for validating this compound’s specificity in protein labeling?

  • Negative Controls :
  • Incubate dye with non-target proteins (e.g., BSA) to assess non-specific binding.
  • Use knockout cell lines to confirm target-specific signals .

Data Reporting Standards

Q. How should researchers document this compound usage to meet reproducibility guidelines?

  • Metadata Requirements :
  • Solvent batch numbers, dye concentration (µM), and exposure times.
  • Instrument model, software version, and raw data archiving (e.g., Zenodo or Figshare) .
  • Ethical Compliance : Disclose conflicts of interest (e.g., supplier partnerships) and adhere to FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.